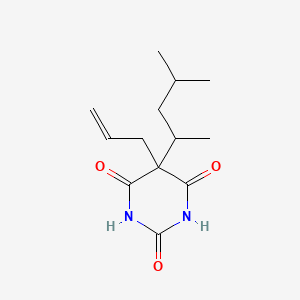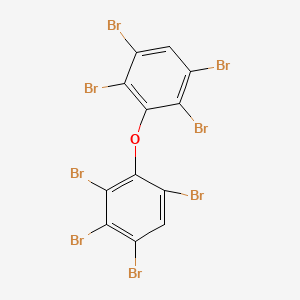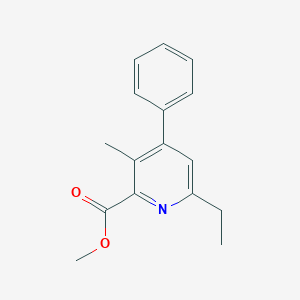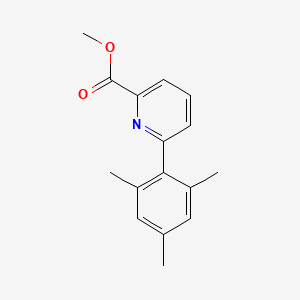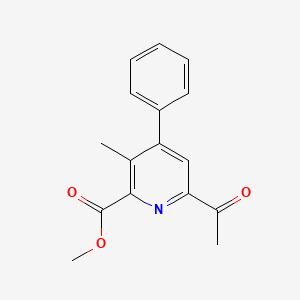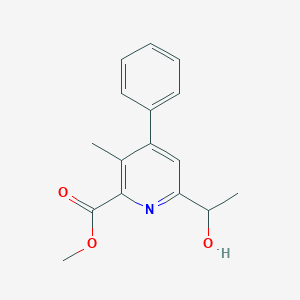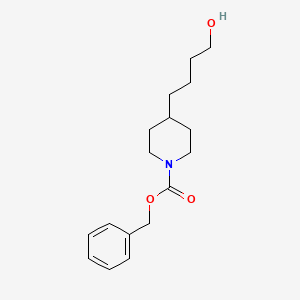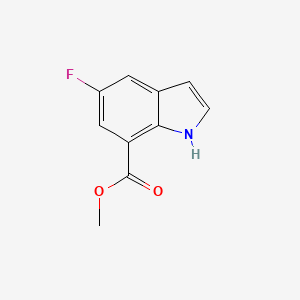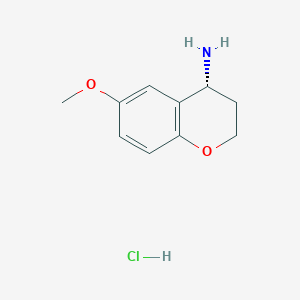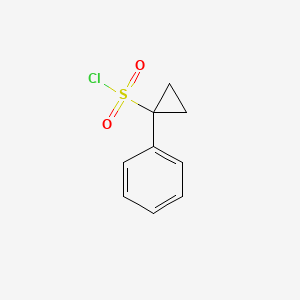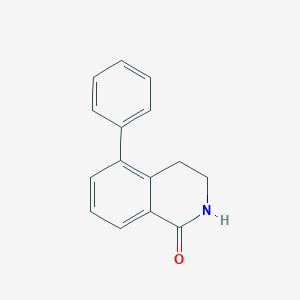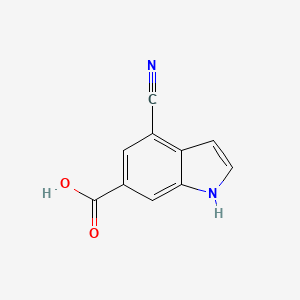
4-Cyano-1H-indole-6-carboxylic acid
Overview
Description
“4-Cyano-1H-indole-6-carboxylic acid” is a chemical compound with the molecular formula C10H6N2O2 . It has a molecular weight of 186.17 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-Cyano-1H-indole-6-carboxylic acid” is 1S/C10H6N2O2/c11-5-7-3-6 (10 (13)14)4-9-8 (7)1-2-12-9/h1-4,12H, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Cyano-1H-indole-6-carboxylic acid” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
-
Synthesis of Diverse Heterocyclic Frameworks
- Field : Organic Chemistry
- Application : Indole is used as a building block in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
- Method : These reactions are completely atom-economical and are considered green reactions . They provide access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
- Results : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .
-
Treatment of Various Disorders
- Field : Medical and Biological Research
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific methods of application would depend on the specific disorder being treated .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : These compounds have been tested for their inhibitory activity against various viruses .
- Results : Some compounds showed significant inhibitory activity against influenza A and Coxsackie B4 virus .
-
Treatment of Cancer Cells
- Field : Oncology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells .
- Method : The specific methods of application would depend on the specific type of cancer being treated .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Preparation of Diverse Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs .
- Method : They are important types of molecules and natural products and play a main role in cell biology .
- Results : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
-
Inhibitors of E. coli MurD Ligase
- Field : Biochemistry
- Application : “4-Cyano-1H-indole-6-carboxylic acid” can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
- Method : The specific methods of application would depend on the specific biochemical procedures .
- Results : The results would vary depending on the specific experimental conditions .
-
Interleukin-2 Inducible T Cell Kinase Inhibitors
- Field : Immunology
- Application : “4-Cyano-1H-indole-6-carboxylic acid” can be used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
- Method : The specific methods of application would depend on the specific immunological procedures .
- Results : The results would vary depending on the specific experimental conditions .
Safety And Hazards
properties
IUPAC Name |
4-cyano-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYYLWAXGUNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1H-indole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
